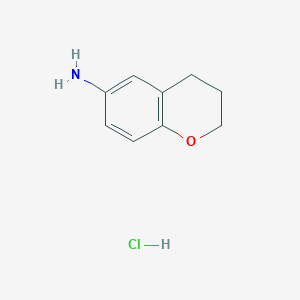

Chroman-6-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chroman-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of an amine group at the 6th position of the chromane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-amine hydrochloride typically involves the reaction of chroman derivatives with amine reagents. One common method is the Diels-Alder reaction between o-quinone methide precursors and enamines, which yields 2-aminochromanes. This reaction can be catalyzed by Brønsted and Lewis acids . Another method involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Chroman-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted chromanes, chromanones, and other derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chroman-6-amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.

Mecanismo De Acción

The mechanism of action of chroman-6-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, chroman derivatives have been shown to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .

Comparación Con Compuestos Similares

2-Amino-4H-chromenes: These compounds share a similar chromane core and exhibit comparable biological activities.

Chroman-4-one derivatives: These compounds differ by the presence of a carbonyl group at the 4th position but have similar pharmacological properties.

Uniqueness: Chroman-6-amine hydrochloride is unique due to the specific positioning of the amine group, which imparts distinct chemical reactivity and biological activity compared to other chromane derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

Chroman-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its effects, mechanisms, and applications.

Chemical Structure and Properties

This compound is characterized by a chroman structure, which consists of a fused benzene and tetrahydrofuran ring. Its molecular formula is C9H10ClN with a molecular weight of approximately 185.65 g/mol. The compound is known for its solubility in water, making it suitable for various biological assays and applications in drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The amine group present in the compound allows it to form hydrogen bonds with biological macromolecules, influencing their functions. Although specific mechanisms for this compound remain underexplored, similar compounds have demonstrated interactions with enzymes and receptors that modulate physiological responses.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Effects : Studies indicate that chroman derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, compounds derived from chroman structures have been shown to down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

- Anti-inflammatory Properties : Research has highlighted the potential of chroman derivatives in reducing inflammation by inhibiting the expression of cell adhesion molecules like ICAM-1 on endothelial cells. This activity suggests a mechanism that could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Chroman derivatives are being investigated for their neuroprotective potential, particularly against neurodegenerative diseases. The inhibition of SIRT2, an enzyme linked to aging and neurodegeneration, has been noted in some studies involving chroman derivatives .

Table 1: Cytotoxic Activity of Chroman Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 14b | MCF-7 | 22.09 | Apoptosis induction |

| 14c | HCT-116 | 6.40 | Cell cycle arrest |

| 11 | HCT-116 | 35.1 | Apoptosis induction |

| 14 | HepG2 | 57.7 | Apoptosis induction |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Anti-inflammatory Activity of Chroman Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-Hexyl | ICAM-1 | 15 |

| Diclofenac | ICAM-1 | >15 |

Note: Lower IC50 values indicate higher potency compared to known anti-inflammatory drugs.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various chroman derivatives, compounds such as 14b and 14c demonstrated significant activity against colon cancer cells (HCT-116) and breast cancer cells (MCF-7). The mechanism involved apoptosis induction through modulation of apoptotic gene expression .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of chroman derivatives showed that certain compounds effectively inhibited TNF-alpha-induced expression of adhesion molecules on endothelial cells, suggesting their potential use as therapeutic agents in inflammatory diseases .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARJYYYCUUOSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.